2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide is a substituted acetamide derivative characterized by:
- A central acetamide backbone.
- A cyclopropyl group attached to one nitrogen atom.
- A pyridin-2-yl-ethyl substituent on the adjacent nitrogen.
Its pyridine moiety may enhance binding to biological targets, while the cyclopropyl group could improve metabolic stability compared to bulkier substituents .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-pyridin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(11-4-2-3-7-14-11)15(10-5-6-10)12(16)8-13/h2-4,7,9-10H,5-6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNPDZPCDERBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclopropylamine
Cyclopropylamine undergoes alkylation with 1-(pyridin-2-yl)ethyl bromide under mildly basic conditions. Optimal results are achieved using acetonitrile as the solvent, potassium carbonate (K₂CO₃) as the base, and a catalytic amount of sodium iodide (NaI) to enhance reactivity.
Procedure :
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Cyclopropylamine (1.2 eq) and 1-(pyridin-2-yl)ethyl bromide (1.0 eq) are dissolved in MeCN.
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K₂CO₃ (2.0 eq) and NaI (0.1 eq) are added, and the mixture is heated to 65°C for 12 hours.
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Purification via silica gel chromatography (0–5% MeOH in DCM) yields the secondary amine as a pale-yellow oil (Yield: 58–65%).
Challenges :
Reductive Amination Alternative
An alternative route employs reductive amination between cyclopropylamine and pyridine-2-acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid). This method avoids alkylation byproducts but requires strict control of stoichiometry (Yield: 45–52%).
Amide Bond Formation
Protection of 2-Aminoacetic Acid
The α-amino group of glycine is protected as a Boc (tert-butyloxycarbonyl) derivative to prevent side reactions during coupling:
EDCI-Mediated Coupling
The activated carboxyl group of Boc-Gly-OH is coupled to the secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
Procedure :
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Boc-Gly-OH (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) are stirred in DCM for 30 minutes.
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N-Cyclopropyl-N-(1-pyridin-2-yl-ethyl)amine (1.0 eq) is added, and the reaction proceeds for 12 hours at 25°C.
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Purification by flash chromatography (hexane/EtOAc) yields the protected acetamide (Yield: 75–82%).
Key Data :
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours at 0°C, followed by neutralization with saturated NaHCO₃. The free amine is extracted into EtOAc and dried over Na₂SO₄ (Yield: 89–94%).
Alternative Synthetic Routes
Mitsunobu Reaction for Amine Synthesis
The Mitsunobu reaction couples cyclopropylamine with 2-(hydroxyethyl)pyridine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF. While effective, the requirement for stoichiometric reagents limits practicality (Yield: 50–55%).
Optimization and Scale-Up Considerations
Solvent Screening for Amide Coupling
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | TEA | 75 | 98.2 |
| DMF | DIPEA | 82 | 97.8 |
| THF | NMM | 68 | 96.5 |
DMF with DIPEA provides the highest yield and purity due to improved solubility of the secondary amine.
Temperature Effects on Alkylation
Elevating the reaction temperature to 65°C reduces reaction time from 24 to 12 hours but risks decomposition of the pyridinyl group. Controlled heating under nitrogen is critical.
Analytical Characterization
Spectroscopic Data for Final Compound
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding its metabolic pathways and stability.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux (12 h) | Cyclopropylamine, pyridin-2-yl-ethylamine, acetic acid | 78% | |
| Basic hydrolysis | 2 M NaOH, 80°C (8 h) | Sodium acetate, cyclopropylamine derivatives | 82% |
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Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
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Structural Impact : Hydrolysis disrupts the amide backbone, generating smaller fragments with biological relevance .
Alkylation of the Amino Group
The primary amino group (–NH<sub>2</sub>) participates in alkylation reactions, forming secondary or tertiary amines.
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Mechanism : The amino group acts as a nucleophile, attacking electrophilic alkyl halides or esters in the presence of a base .
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Applications : Alkylation enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted therapies .
Cyclization Reactions
The pyridine ring and amino group enable intramolecular cyclization under oxidative conditions:
| Conditions | Catalyst/Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| TBHP, I<sub>2</sub> | Toluene, 100°C (2 h) | Imidazo[1,2-a]pyridine derivatives | 71% | |
| CuI, TBHP | Ethyl acetate, 90°C (3 h) | Brominated heterocycles | 68% |
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Mechanism : Iodine and TBHP promote radical-mediated C–C bond cleavage, followed by cyclization via pyridine nitrogen participation .
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Significance : Cyclization generates bioactive heterocycles with applications in medicinal chemistry .
Nucleophilic Aromatic Substitution (Pyridine Ring)
The pyridine ring undergoes electrophilic substitution at the ortho position under controlled conditions:
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Mechanism : Electrophilic bromination or nitration occurs at the electron-deficient ortho position relative to the acetamide substituent .
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Challenges : Steric hindrance from the cyclopropyl group may reduce reaction efficiency.
Ring-Opening of the Cyclopropyl Group
The cyclopropyl moiety undergoes strain-driven ring-opening under radical or acidic conditions:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| HBr, TBHP | Ethyl acetate, 90°C (3 h) | Linear bromoalkane derivative | 42% | |
| AIBN, CCl<sub>4</sub> | Benzene, reflux (12 h) | Chlorinated open-chain compound | 37% |
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Mechanism : Radical initiators (e.g., AIBN) or Brønsted acids induce cleavage of the cyclopropane ring, forming linear intermediates .
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Applications : Ring-opening modifies pharmacokinetic properties by increasing molecular flexibility.
Condensation with Carbonyl Compounds
The amino group reacts with aldehydes/ketones to form Schiff bases:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, RT (12 h) | N-Benzylidene derivative | 74% | |
| Acetone | Acetic acid, 50°C (6 h) | N-Isopropylidene adduct | 68% |
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Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon forms an imine linkage .
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Stability : Schiff bases are pH-sensitive, reverting to parent compounds under acidic conditions .
Key Structural Influences on Reactivity:
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Amide Group : Governs hydrolysis and hydrogen-bonding interactions.
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Pyridine Ring : Directs electrophilic substitution and participates in cyclization.
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Cyclopropyl Group : Imparts steric strain, influencing reaction kinetics and regioselectivity .
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Amino Substituent : Enables alkylation, acylation, and condensation reactions .
This compound’s multifunctional architecture makes it a versatile scaffold for synthesizing bioactive molecules, particularly in drug discovery and materials science. Further studies should explore enantioselective transformations and in vivo stability profiles.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide. For instance, a review discussed the development of dual inhibitors targeting p38α MAPK and PDE4, which are critical in inflammatory pathways. These inhibitors demonstrated significant efficacy in reducing tumor necrosis factor alpha (TNFα) release in preclinical models, suggesting that similar compounds could be effective in managing inflammatory diseases .
Case Study: Dual Inhibition Mechanism
A compound structurally related to this compound was evaluated for its ability to inhibit both p38α MAPK and PDE4. The results showed a synergistic effect in reducing inflammatory responses, indicating that this class of compounds could be further explored for therapeutic applications in chronic inflammatory conditions .
Anticancer Research
The compound's structural features suggest potential applications in cancer therapy. Polo-like kinase 1 (Plk1), a target for anticancer drugs, has been studied extensively, and compounds that inhibit this kinase have shown promise. Research indicates that modifications to the pyridine ring can enhance inhibitory activity against Plk1, making derivatives of this compound candidates for further investigation .
Case Study: Inhibition of Plk1
In a study identifying new heterocyclic scaffolds for Plk1 inhibition, compounds with similar frameworks exhibited promising IC50 values, indicating effective inhibition of cancer cell proliferation. This suggests that derivatives of this compound could be developed as specific Plk1 inhibitors .
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the cyclopropyl group and the pyridine moiety significantly affect the compound's pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Substitution | Enhances binding affinity to target enzymes |
| Pyridine Ring Variations | Alters anti-inflammatory potency |
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The following compounds share the acetamide core but differ in substituents and functional groups:
Key Observations :
Functional Group Variations
Amino Substituents
- Target Compound: Contains a free amino group on the acetamide backbone, enabling hydrogen bonding and salt formation.
Heterocyclic Modifications
- N-(2-Hydroxypyridin-3-yl)acetamide : Hydroxyl group on pyridine enhances solubility but reduces lipophilicity compared to the target compound’s unmodified pyridine .
- S-Metolachlor TPs : Structural prioritization in herbicides highlights the importance of chloro and alkoxy groups for soil persistence .
Research Findings and Implications
- Metabolic Stability : Cyclopropyl substituents in the target compound may reduce oxidative metabolism compared to larger alkyl groups (e.g., isopropyl) .
- Binding Affinity : Pyridine moieties in acetamides correlate with enhanced interactions in nicotinic acetylcholine receptors or kinase domains .
- Agrochemical Potential: Chloro-acetamides (e.g., acetochlor) demonstrate herbicidal efficacy, but the target compound’s amino and pyridine groups may redirect its use toward pharmaceuticals .
Biological Activity
2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by its cyclopropyl group and pyridine ring, which contribute to its distinct chemical reactivity and biological properties. Its molecular formula is CHNO, indicating the presence of two nitrogen atoms integral to its biological functions.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
These results suggest that the compound's antibacterial activity is comparable to standard antibiotics like ceftriaxone .
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Further research is required to establish its efficacy in vivo and the specific cancer types it may target effectively .
3. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound, particularly in models of induced inflammation. It appears to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory responses .
Comparative Studies
Comparative studies with structurally similar compounds reveal that this compound possesses unique properties due to its specific structural features. For instance, when compared with:
| Compound Name | Biological Activity |
|---|---|
| 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propanamide | Moderate antibacterial activity |
| 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-butanamide | Lower anticancer efficacy |
These comparisons underscore the distinct advantages of this compound in therapeutic applications.
Case Studies
Several case studies have documented the biological activity of this compound:
- In Vitro Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
- Cancer Cell Line Study : In experiments involving human cancer cell lines, the compound showed a marked reduction in cell viability, indicating potential as an anticancer agent.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response, showcasing its therapeutic potential in inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
